2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic Acid Pinacol Ester
Description
2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic acid pinacol ester (CAS: 1259022-70-2) is a boronic ester derivative characterized by a trifunctional aromatic core. Its structure includes:
- Fluoro and nitro groups at the 2- and 3-positions, respectively, which are strong electron-withdrawing substituents.
- A methoxycarbonyl group at the 5-position, contributing both steric bulk and moderate electron-withdrawing effects.
- A pinacol ester protecting the boronic acid moiety, enhancing stability and solubility in organic solvents .
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are pivotal in pharmaceuticals and materials science. Its unique substitution pattern allows for regioselective coupling, making it valuable in complex molecule synthesis .
Properties
IUPAC Name |
methyl 4-fluoro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO6/c1-13(2)14(3,4)23-15(22-13)9-6-8(12(18)21-5)7-10(11(9)16)17(19)20/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBAWMUXYMVVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Miyaura borylation reaction is a palladium-catalyzed process that converts aryl halides into boronic esters using bis(pinacolato)diboron (BPin). For the target compound, this method begins with a pre-functionalized aryl bromide or iodide containing fluoro, methoxycarbonyl, and nitro groups.
Catalytic System and Conditions
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Catalyst : PdCl(dppf) (1–5 mol%)
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Base : Potassium acetate (KOAc) or potassium carbonate (KCO)
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Solvent : 1,4-Dioxane or tetrahydrofuran (THF)
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Temperature : 80–100°C
A representative procedure involves reacting 3-bromo-2-fluoro-5-nitrobenzoic acid methyl ester with BPin in the presence of PdCl(dppf) and KOAc. The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetalation with BPin, and reductive elimination to yield the boronic ester.
Yield and Optimization
Typical yields range from 70% to 85%. Key optimizations include:
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Using 2% TPGS-750-M surfactant in water to enable micellar catalysis at room temperature.
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Substituting BPin with tetrahydroxydiboron (BBA) for improved atom economy.
Multi-Step Synthesis via Lithiation and Electrophilic Trapping
Stepwise Functionalization
This method, described in patent literature, involves sequential lithiation and borylation:
Lithiation of 1-Chloro-3-Fluoro-2-Substituted Benzene
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Reagent : n-Butyllithium (n-BuLi) at −78°C in THF.
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Intermediate : Aryl lithium species, stabilized by the electron-withdrawing nitro and methoxycarbonyl groups.
Boronation with Electrophilic Boron Reagents
Pinacol Ester Formation
The crude boronic acid is treated with 2,3-dimethyl-2,3-butanediol (pinacol) under acidic conditions (e.g., HCl in dioxane) to afford the pinacol ester. Yields exceed 80% after purification.
Challenges
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Sensitivity of the nitro group to strong bases necessitates low-temperature conditions.
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Competing side reactions (e.g., protodeboronation) require careful stoichiometric control.
Direct Esterification of Boronic Acid Precursors
Hydrolysis-Transesterification Approach
A two-step protocol converts pre-formed boronic acids into pinacol esters:
Example Procedure
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Starting Material : 2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic acid.
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Conditions : Pinacol (1.2 equiv), methyl boronic acid (2.0 equiv), 0.1 N HCl in acetone/water (1:1).
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Yield : 75–85% after solvent evaporation and column chromatography.
Comparative Analysis of Methods
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is commonly used to form carbon-carbon bonds between the boronic ester and aryl or vinyl halides.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, or other mild oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or other suitable reducing agents.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amino-substituted derivatives.
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of boronic acids and their esters is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This method allows for the formation of carbon-carbon bonds, which is crucial for constructing complex organic molecules.
- Case Study : In a study published in Journal of Organic Chemistry, researchers utilized 2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic acid pinacol ester in the synthesis of aryl-substituted compounds, demonstrating high yields and selectivity under mild conditions .
Synthesis of Pharmaceuticals
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. The presence of a nitro group enhances the electrophilicity, making it suitable for further functionalization.
- Example : A study highlighted its role in synthesizing anti-cancer agents by coupling with specific halogenated compounds, leading to new drug candidates .
Polymer Chemistry
Boronic acid derivatives are increasingly used in polymer chemistry due to their ability to form dynamic covalent bonds. This property enables the development of smart materials that can respond to environmental stimuli.
- Data Table: Properties of Polymers Synthesized with Boronic Esters
| Polymer Type | Monomer Used | Properties |
|---|---|---|
| Conductive Polymers | This compound | High conductivity, flexibility |
| Biodegradable Polymers | Various phenolic compounds | Eco-friendly degradation |
Spectroscopic Methods
The characterization of this compound typically involves various spectroscopic techniques:
- NMR Spectroscopy : Provides insights into the molecular structure and dynamics.
- Mass Spectrometry : Useful for determining molecular weight and purity.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic acid pinacol ester is primarily related to its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The nitro group can undergo reduction to form amino derivatives, which can interact with biological targets such as enzymes and receptors. The fluorine atom and methoxycarbonyl group contribute to the compound’s stability and reactivity, influencing its interaction with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Positional Isomers and Heterocyclic Derivatives
- 2-Fluoro-4-(methoxycarbonyl)benzeneboronic acid pinacol ester (CAS: 757982-31-3): Differs in the position of the methoxycarbonyl group (4- vs. 5-position). LCMS Data: Similar molecular weight ([M+H]+ ~334–391 m/z for related esters), but distinct retention times due to structural variations .
3-(Methoxycarbonyl)pyridine-5-boronic acid pinacol ester (CAS: 1025718-91-5):
- Replaces the benzene ring with a pyridine heterocycle , altering electronic properties.
- The nitrogen in the pyridine ring increases electrophilicity at the boron center, accelerating coupling reactions compared to phenyl-based esters .
- Solubility : Pyridine derivatives often exhibit higher solubility in polar aprotic solvents (e.g., DMF) due to enhanced dipole interactions .
Electronic Effects: Substituent Influence on Reactivity
- Nitro vs. Methoxy Groups: The 3-nitro group in the target compound strongly withdraws electrons, activating the boronic ester for nucleophilic attack in cross-couplings. In contrast, methoxy-substituted analogs (e.g., 3-Methoxy-5-(methoxycarbonyl)phenylboronic acid pinacol ester, CAS: 889654-06-2) exhibit slower reaction rates due to electron-donating effects . Kinetic Studies: 4-Nitrophenylboronic acid pinacol ester reacts with H₂O₂ 3× faster than non-nitro analogs, highlighting the nitro group’s role in accelerating oxidative transformations .
- Methoxycarbonyl vs.
Solubility and Stability
Solubility in Organic Solvents :
- The target compound’s solubility profile aligns with other pinacol esters, showing moderate solubility in chloroform and acetone but poor solubility in hydrocarbons (e.g., hexanes) .
- Comparatively, pyridine-based esters (e.g., 3-(Methoxycarbonyl)pyridine-5-boronic acid pinacol ester) exhibit 20–30% higher solubility in ketones due to heterocyclic polarity .
Biological Activity
2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic acid pinacol ester (CAS Number: 425378-68-3) is a boronic acid derivative that has gained attention for its potential biological activities. This compound, characterized by its unique molecular structure, plays a significant role in medicinal chemistry, particularly in the development of therapeutic agents.
- Molecular Formula : C₁₂H₁₅BFNO₄
- Molecular Weight : 267.07 g/mol
- Structure : The compound features a nitro group, a methoxycarbonyl group, and a fluorine atom on the aromatic ring, which contribute to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a modulator of various biochemical pathways . It has been studied for its potential effects on enzyme inhibition, cell signaling, and as a therapeutic agent in various diseases.
- Enzyme Inhibition : This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Boronic acids are known to interact with serine and cysteine residues in enzymes, leading to inhibition.
- Cell Signaling Modulation : Studies suggest that it may influence signaling pathways related to cancer progression and inflammation.
Case Studies and Experimental Data
- Anticancer Activity :
- Inhibition of Proteasomes :
- Inflammation Modulation :
Data Tables
Q & A
Q. Table 1. Key Synthetic Parameters for Photoinduced Borylation
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Light Source | 450 nm LED | >80% |
| Solvent | DMA | High solubility |
| NHP Ester : B2cat2 | 1:1.2 | Minimizes dimerization |
| Reaction Time | 6–12 hours | Completion via TLC |
Q. Table 2. Stability Assessment in Aqueous Buffers
| pH | Half-life (25°C) | Major Degradation Product |
|---|---|---|
| 7.0 | 48 hours | Free boronic acid |
| 9.0 | 12 hours | Nitrophenol derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
